
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine, also known as TPCA-1, is a small molecule inhibitor that selectively targets the nuclear factor kappa B (NF-κB) pathway. TPCA-1 has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine selectively inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses, cell survival, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, stress, and microbial infections. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine binds to the kinase domain of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, a key inhibitor of NF-κB. By inhibiting the IKK complex, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine prevents the activation of NF-κB and downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have other biochemical and physiological effects. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine also inhibits the expression of several cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in immune responses and inflammation.
实验室实验的优点和局限性
One of the main advantages of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine is its selectivity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine also has good solubility in water and organic solvents, making it suitable for use in various experimental settings. However, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in some experimental models.
未来方向
There are many potential future directions for 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine research. One area of interest is the development of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine derivatives with improved pharmacokinetic properties and increased selectivity for specific NF-κB subunits. Another area of research is the investigation of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, further studies are needed to explore the potential applications of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine in other diseases, such as infectious diseases and neurodegenerative disorders.
Conclusion:
In conclusion, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine is a small molecule inhibitor that selectively targets the NF-κB pathway and has potential therapeutic applications in various diseases, including cancer and inflammation. The synthesis of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine involves several steps, and its mechanism of action involves the inhibition of the IKK complex. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to have anti-cancer and anti-inflammatory properties, as well as other biochemical and physiological effects. While 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has some limitations for lab experiments, there are many potential future directions for research on this molecule.
合成方法
The synthesis of 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-thiophenemethylamine, reduction of the resulting nitro compound, and subsequent cyclization with cyanamide. The final product is obtained through purification and crystallization.
科学研究应用
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and lung cancer. 2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine has also been studied for its anti-inflammatory properties, particularly in the treatment of rheumatoid arthritis and other autoimmune disorders.
属性
产品名称 |
2-chloro-N-(2-thienylmethyl)-4-pyrimidinamine |
|---|---|
分子式 |
C9H8ClN3S |
分子量 |
225.7 g/mol |
IUPAC 名称 |
2-chloro-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H8ClN3S/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,11,12,13) |
InChI 键 |
SRTYKWUAAVWWRA-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
规范 SMILES |
C1=CSC(=C1)CNC2=NC(=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
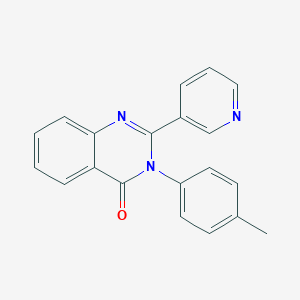
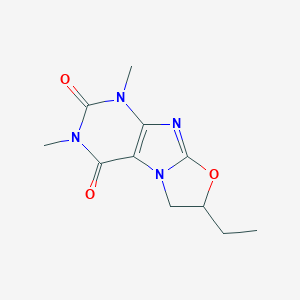
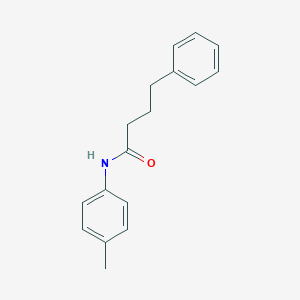
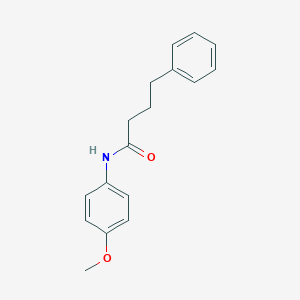
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
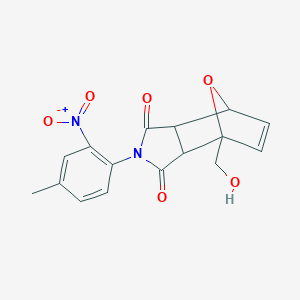
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)
